4-Iodonaphthalen-1-ol
Overview
Description
4-Iodonaphthalen-1-ol, also known as 1-Hydroxy-4-iodonaphthalene, is an organic compound with the molecular formula C10H7IO. It is characterized by the presence of an iodine atom attached to the naphthalene ring, specifically at the fourth position, and a hydroxyl group at the first position. This compound appears as white or pale yellow crystals and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodonaphthalen-1-ol can be achieved through several methods:
Reduction of 4-Iodonaphthalene: This involves the reaction of 4-Iodonaphthalene with a reducing agent such as thionyl chloride or a thionyl chloride/magnesium iodide system.
Direct Iodination: Another method involves the direct iodination of 1-Naphthol using iodine and an oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Iodonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form 1-Naphthol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-Naphthol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Iodonaphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodonaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions, making it a versatile compound in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
4-Iodonaphthalen-2-ol: Similar structure but with the hydroxyl group at the second position.
1-Iodo-2-naphthol: Iodine and hydroxyl groups are at the first and second positions, respectively.
2-Iodonaphthalen-1-ol: Iodine at the second position and hydroxyl at the first position.
Uniqueness
4-Iodonaphthalen-1-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which imparts distinct chemical reactivity and properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
4-iodonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOATKYKFWHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921222 | |
Record name | 4-Iodonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113855-57-5 | |
Record name | 4-Iodo-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113855575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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